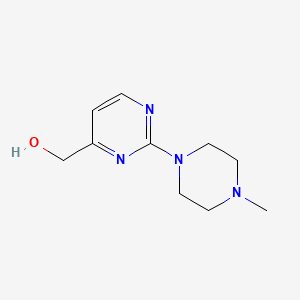

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

CAS No.: 1340290-42-7

Cat. No.: VC3077030

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340290-42-7 |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | [2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanol |

| Standard InChI | InChI=1S/C10H16N4O/c1-13-4-6-14(7-5-13)10-11-3-2-9(8-15)12-10/h2-3,15H,4-8H2,1H3 |

| Standard InChI Key | GHXHYZOYODIPKC-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=NC=CC(=N2)CO |

| Canonical SMILES | CN1CCN(CC1)C2=NC=CC(=N2)CO |

Introduction

Molecular Mechanism and Biological Activity

Kinase Inhibition Profile

The primary mechanism of action for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol centers on its ability to inhibit various kinases, particularly those involved in cell proliferation and survival pathways. Studies have demonstrated that this compound exhibits significant inhibitory activity against several important kinases, including the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.

The compound's kinase inhibition profile is quite remarkable, showing high inhibitory potency against several targets. Experimental data reveals substantial inhibition percentages at relatively low concentrations, as demonstrated in the following table:

| Kinase | Inhibition (%) | Concentration (nM) |

|---|---|---|

| EGFR | 91% | 10 |

| HER-4 | 65% | 10 |

| VEGFR2 | 48% | 10 |

| PDGFRa | 77% | 10 |

These findings indicate that (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol has particular potency against EGFR and PDGFRa, with notable activity against HER-4 as well. The high inhibitory activity at nanomolar concentrations is especially significant, as it suggests potential therapeutic relevance.

Mechanism of Enzyme Inhibition

The molecular mechanism underlying the kinase inhibitory activity of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol involves competitive inhibition at the ATP-binding sites of target kinases. This mechanism is common among many kinase inhibitors, where the compound competes with ATP for binding to the catalytic domain of the enzyme, thereby preventing the phosphorylation reactions that would normally occur.

Structural studies and molecular modeling suggest that the compound's binding affinity is enhanced by specific interactions between its functional groups and amino acid residues within the ATP-binding pocket. The pyrimidine core likely engages in hydrogen bonding with backbone residues, while the methylpiperazine moiety may contribute to binding through hydrophobic interactions and potential salt bridges with acidic residues in the binding site.

The hydroxymethyl group at the 4-position of the pyrimidine ring may also play a crucial role in binding, potentially forming hydrogen bonds with polar residues in the kinase active site. These specific interactions contribute to the compound's selectivity profile across different kinases, which is an important consideration for therapeutic applications where off-target effects need to be minimized.

Structure-Activity Relationships

Structural Features and Their Contributions

The molecular architecture of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol comprises several key structural elements that collectively determine its biological activity. Understanding the contribution of each structural component is essential for rational design and optimization of derivatives with enhanced properties.

The pyrimidine core serves as a privileged scaffold in medicinal chemistry, providing a rigid framework that positions the substituents in specific spatial orientations. This heterocyclic system can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to binding affinity and specificity.

The methylpiperazine substituent at the 2-position of the pyrimidine ring introduces basic nitrogen atoms that can form salt bridges with acidic residues in target proteins. Additionally, the piperazine ring contributes to the compound's solubility profile and can influence its pharmacokinetic properties, including absorption, distribution, and metabolism.

The hydroxymethyl group at the 4-position represents another important feature, providing a hydrogen bond donor/acceptor functionality that can engage in specific interactions with target proteins. This group may also serve as a site for further chemical modifications to tune the compound's physicochemical and pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume